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Compound of Interest

Compound Name: Methyl 3-(hydroxymethyl)benzoate

Cat. No.: B1595616

A Spectroscopic Guide to Methyl 3-
(hydroxymethyl)benzoate

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 3-
(hydroxymethyl)benzoate (CAS No. 67853-03-6), a valuable building block in organic
synthesis. This document is intended for researchers, scientists, and professionals in drug
development who require a thorough understanding of the structural characterization of this
compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the
data, but the underlying scientific principles that validate the structure of this molecule.

Introduction

Methyl 3-(hydroxymethyl)benzoate is a bifunctional organic molecule containing both a
methyl ester and a primary alcohol. This unique combination of functional groups makes it a
versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals
and other biologically active compounds. Accurate and comprehensive spectroscopic
characterization is paramount to confirm its identity and purity, ensuring the reliability of
subsequent synthetic transformations. This guide will provide a detailed interpretation of its *H
NMR, 3C NMR, IR, and mass spectra.

Molecular Structure and Atom Numbering
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To facilitate the discussion of the spectroscopic data, the following numbering scheme will be
used for the atoms in methyl 3-(hydroxymethyl)benzoate.

Caption: Molecular structure and atom numbering scheme for methyl 3-
(hydroxymethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an
organic molecule.

'H NMR Spectroscopy

The H NMR spectrum provides information about the number of different types of protons,
their chemical environment, their multiplicity (splitting pattern), and the number of neighboring
protons.

Experimental Protocol: A sample of methyl 3-(hydroxymethyl)benzoate is dissolved in
deuterated chloroform (CDCIs) containing a small amount of tetramethylsilane (TMS) as an
internal standard. The spectrum is recorded on a 300 MHz NMR spectrometer.

Data:

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

8.00 S 1H H2
7.93 dt,J=7.7,1.4 Hz 1H H6
7.56 (approx.) m 1H H4
7.40 t,J=7.7Hz 1H H5
4.71 s 2H H9
3.89 S 3H H8

Interpretation: The *H NMR spectrum of methyl 3-(hydroxymethyl)benzoate in CDCIs
displays distinct signals that correspond to the different protons in the molecule[1].
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e Aromatic Protons (H2, H4, H5, H6): The signals in the aromatic region (& 7.40-8.00 ppm)
confirm the presence of a substituted benzene ring.

o The singlet at 8.00 ppm is assigned to H2, which is deshielded by the adjacent ester group
and has no ortho-protons to couple with.

o The doublet of triplets at 7.93 ppm corresponds to H6, which is ortho to the ester group
and shows coupling to H5 (triplet) and a smaller meta-coupling to H4.

o The multiplet around 7.56 ppm is assigned to H4.

o The triplet at 7.40 ppm is assigned to H5, which is coupled to its two ortho neighbors, H4
and H6.

e Benzylic Protons (H9): The singlet at 4.71 ppm, integrating to two protons, is characteristic of
the methylene protons of the hydroxymethyl group (-CH20H). The singlet nature indicates no
adjacent protons for coupling.

o Methyl Protons (H8): The sharp singlet at 3.89 ppm, integrating to three protons, is assigned
to the methyl protons of the ester group (-OCHs).

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the number of different types of carbon
atoms and their chemical environments.

Experimental Protocol: A sample of methyl 3-(hydroxymethyl)benzoate is dissolved in
deuterated chloroform (CDCIs). The spectrum is recorded on a broadband-decoupled 3C NMR
spectrometer.

Predicted Data: Due to the lack of readily available experimental data, the following are
predicted chemical shifts based on analogous structures and computational models.
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Chemical Shift (6, ppm) Assighment
~167 C7 (C=0)
~141 C3

~131 Ci1

~129 C5

~128 C6

~127 C2

~126 C4

~64 C9 (-CH20H)
~52 C8 (-OCHs)

Interpretation:

Carbonyl Carbon (C7): The signal at the lowest field (~167 ppm) is characteristic of an ester
carbonyl carbon.

o Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (~126-
141 ppm), corresponding to the six carbons of the benzene ring. The carbons bearing
substituents (C1 and C3) will have different chemical shifts compared to those bearing
hydrogens.

e Benzylic Carbon (C9): The signal around 64 ppm is typical for the carbon of a benzylic
alcohol.

e Methyl Carbon (C8): The signal at the highest field (~52 ppm) is assigned to the methyl
carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
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Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on
a salt plate.

Predicted Data:

Wavenumber (cm~?) Intensity Assignment

~3400 Broad, Strong O-H stretch (alcohol)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1720 Strong, Sharp C=0 stretch (ester)

~1600, ~1450 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

~1050 Strong C-O stretch (alcohol)
Interpretation:

e O-H Stretch: A broad and strong absorption band around 3400 cm~1 is a clear indication of
the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.

e C-H Stretches: Absorptions around 3050 cm~1 are characteristic of C-H stretching vibrations
in the aromatic ring, while those around 2950 cm~* are due to the C-H stretches of the
methyl and methylene groups.

e C=0 Stretch: A very strong and sharp absorption peak at approximately 1720 cm~1is
definitive for the carbonyl (C=0) stretching of the ester functional group.

e C=C Stretches: Absorptions in the 1600-1450 cm~1 region are due to the carbon-carbon
stretching vibrations within the aromatic ring.

e C-O Stretches: Strong bands around 1250 cm~t and 1050 cm~1 are attributed to the C-O
stretching vibrations of the ester and the primary alcohol, respectively.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a
compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass
spectrometer. The sample is introduced into the ion source, where it is vaporized and
bombarded with a high-energy electron beam.

Predicted Data:

m/z Possible Fragment

166 [M]* (Molecular lon)

135 [M - OCHs]*

107 [M - COOCHs]*

77 [CeHs]*
Interpretation:

e Molecular lon Peak: The molecular ion peak ([M]*) is expected at an m/z of 166, which
corresponds to the molecular weight of methyl 3-(hydroxymethyl)benzoate (CoH1003).

o Key Fragmentation Patterns:

o Apeak at m/z 135 would result from the loss of a methoxy radical (*OCH?s) from the
molecular ion.

o Apeak at m/z 107 would correspond to the loss of the carbomethoxy group (*COOCH:s3),
forming a hydroxymethylbenzyl cation.

o The presence of a peak at m/z 77 is characteristic of a phenyl cation ([CeHs]*), indicating
the presence of a benzene ring.

Conclusion
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The collective analysis of 1H NMR, 13C NMR, IR, and mass spectrometry data provides a
comprehensive and self-validating structural confirmation of methyl 3-
(hydroxymethyl)benzoate. The *H NMR spectrum clearly delineates the proton environments,
while IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups.
Mass spectrometry establishes the molecular weight and provides corroborating structural
information through predictable fragmentation. This guide serves as a foundational reference
for the analytical characterization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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